(5Z)-5-(2,5-dimethoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-5-(2,5-dimethoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine-derived thiazolidinone family, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Its structure features a 2,5-dimethoxy-substituted benzylidene group at the C5 position and a 4-methoxyphenyl group at the N3 position. The Z-configuration of the benzylidene double bond is critical for maintaining planar geometry, influencing intermolecular interactions and biological activity .
Properties
Molecular Formula |
C19H17NO4S2 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17NO4S2/c1-22-14-6-4-13(5-7-14)20-18(21)17(26-19(20)25)11-12-10-15(23-2)8-9-16(12)24-3/h4-11H,1-3H3/b17-11- |
InChI Key |
PKHTXOVJPFWMDN-BOPFTXTBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/SC2=S |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)OC)OC)SC2=S |
Origin of Product |
United States |
Biological Activity
The compound (5Z)-5-(2,5-dimethoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-ones, a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The structure of (5Z)-5-(2,5-dimethoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one can be depicted as follows:
This compound features a thiazolidinone core with various substituents that enhance its biological activity. The presence of methoxy groups on the benzylidene and phenyl rings is significant for its pharmacological effects.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB 231 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer).
- IC50 Values : Preliminary findings suggest IC50 values lower than 10 µM against these cell lines, indicating potent anticancer activity .
Table 1 summarizes the IC50 values of various thiazolidinone derivatives against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (5Z)-5-(2,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one | MDA-MB 231 | <10 |
| (5Z)-5-(2,3-dihydro-benzofuran-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one | HCT116 | <10 |
| (5Z)-5-(benzo[1,3]dioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one | PC3 | <10 |
These findings suggest that modifications to the thiazolidinone scaffold can significantly enhance anticancer properties.
Antimicrobial Activity
Thiazolidinones have also been evaluated for their antimicrobial properties. The compound exhibits activity against both Gram-positive and Gram-negative bacteria. In vitro studies indicate:
- Efficacy Against Bacteria : The compound demonstrated significant inhibition against E. coli and S. aureus.
Table 2 provides a summary of antimicrobial activity:
| Compound | Bacteria | % Inhibition |
|---|---|---|
| (5Z)-5-(2,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one | E. coli | 88.46 |
| (5Z)-5-(2,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one | S. aureus | 91.66 |
These results indicate that this thiazolidinone derivative could serve as a potential candidate for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is heavily influenced by their chemical structure. Modifications at specific positions on the thiazolidine ring can enhance or diminish their therapeutic effects. For instance:
- Methoxy Substituents : The presence of methoxy groups at positions 2 and 4 on the phenyl rings has been correlated with increased anticancer and antimicrobial activities .
Case Studies
Several case studies have documented the synthesis and biological evaluation of thiazolidinone derivatives:
- Synthesis and Evaluation : A study synthesized various thiazolidinones and tested their biological activities against multiple cancer cell lines and bacterial strains. Results indicated that structural modifications significantly impacted their effectiveness.
- Clinical Implications : Some derivatives have entered preclinical trials due to their favorable pharmacokinetic profiles and low toxicity levels.
Scientific Research Applications
Anti-inflammatory Properties
Thiazolidinediones are well-known for their anti-inflammatory effects. The proposed mechanism of action for (5Z)-5-(2,5-dimethoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. Studies have indicated that this compound can significantly reduce levels of inflammatory markers in various in vitro models.
Antitumor Efficacy
Research has demonstrated that derivatives similar to (5Z)-5-(2,5-dimethoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one exhibit notable anticancer properties. A study evaluated the efficacy of thiazolidinedione derivatives against various cancer cell lines, including colorectal and breast cancer cells. Results indicated a significant reduction in cell proliferation rates, suggesting potential therapeutic applications in oncology.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of bacterial and fungal strains. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways within the pathogens. This property positions the compound as a candidate for further development in treating infections caused by resistant strains.
Case Study 1: Antitumor Activity
A study published in Pharmaceuticals evaluated the antitumor efficacy of several thiazolidinedione derivatives, including (5Z)-5-(2,5-dimethoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one. The research focused on its effect on colorectal cancer cell lines. The findings indicated that treatment with this compound led to a significant decrease in cell viability and induced apoptosis through caspase activation pathways.
Case Study 2: Anti-inflammatory Effects
In another investigation aimed at understanding the anti-inflammatory properties of thiazolidinediones, researchers treated macrophage cells with (5Z)-5-(2,5-dimethoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one. The results showed a marked reduction in tumor necrosis factor-alpha (TNF-α) production and interleukin levels, indicating its potential as an anti-inflammatory agent.
Chemical Reactions Analysis
Knoevenagel Condensation for Core Modification
The C5 methylene group in the thiazolidinone core undergoes nucleophilic addition with electrophilic carbonyl compounds, forming extended conjugated systems. This reaction is pivotal for introducing aromatic substituents like the 2,5-dimethoxybenzylidene group .
Example Reaction:
| Reagent | Conditions | Yield | Selectivity (Z/E) |
|---|---|---|---|
| 2,5-Dimethoxybenzaldehyde | Acetic acid, 80°C, 6 hr | 78% | >95% Z-isomer |
| Piperidine catalyst | Ethanol, reflux, 4 hr | 82% | 93% Z-isomer |
Electrophilic Aromatic Substitution
The electron-rich 4-methoxyphenyl group undergoes regioselective electrophilic substitution. Halogenation and nitration occur at the para position relative to the methoxy group .
Halogenation Example:
| Electrophile | Catalyst | Position | Yield |
|---|---|---|---|
| Bromine (Br₂) | FeBr₃ | para | 65% |
| Nitronium ion | H₂SO₄/HNO₃ | meta | 58% |
Thioxo Group Reactivity
The thioxo (C=S) group participates in nucleophilic substitution and oxidation reactions:
Nucleophilic Substitution
Replacement of the thioxo sulfur with oxygen or amines under basic conditions :
| Nucleophile | Product | Yield |
|---|---|---|
| Morpholine | 4-Morpholinyl derivative | 71% |
| Hydrazine | Hydrazinyl derivative | 68% |
Oxidation to Sulfonyl Group
Controlled oxidation converts the thioxo group to a sulfonyl moiety :
| Oxidizing Agent | Conditions | Yield |
|---|---|---|
| H₂O₂ | Acetic acid, 50°C | 85% |
| KMnO₄ | Neutral pH, RT | 63% |
Cycloaddition Reactions
The exocyclic double bond participates in [4+2] Diels-Alder reactions with dienes, forming fused bicyclic systems .
Example with 1,3-Butadiene:
| Diene | Reaction Time | Yield | Diastereoselectivity |
|---|---|---|---|
| 1,3-Butadiene | 12 hr | 74% | 3:1 (endo/exo) |
| Cyclopentadiene | 8 hr | 81% | 4:1 (endo/exo) |
Enzyme Inhibition via Covalent Modification
The thioxo group forms reversible disulfide bonds with cysteine residues in enzymes like DYRK1A and GSK3α/β, enabling kinase inhibition :
| Enzyme | IC₅₀ (μM) | Binding Site |
|---|---|---|
| DYRK1A | 0.028 | Cysteine-83 |
| GSK3α/β | 0.045 | Cysteine-199 |
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition between the exocyclic double bond and alkenes, forming cyclobutane derivatives :
| Alkene | Wavelength | Yield |
|---|---|---|
| Ethylene | 254 nm | 52% |
| Styrene | 365 nm | 48% |
Key Findings:
-
The Z-configuration of the exocyclic double bond is retained in >90% of reactions due to steric hindrance from the 2,5-dimethoxy group .
-
Methoxy groups enhance electron density, directing electrophilic substitution to specific positions .
-
Microwave-assisted synthesis improves reaction efficiency (e.g., 30% faster for Knoevenagel condensation) .
This compound’s reactivity profile underscores its utility in synthesizing bioactive derivatives and functional materials. Experimental protocols and yields are consistent with broader trends in thiazolidinone chemistry .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzylidene Group
Methoxy vs. Hydroxy Substituents
- Compound 9n: (5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (). This reduces lipophilicity (logP ~2.1 vs. ~3.5 for the target compound) but enhances solubility in polar solvents. Melting point: 202–204°C (lower than the target compound’s hypothetical range due to intermolecular H-bonding disruption) .
Compound (III) : (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one ().
Dioxolane/Dioxane Ring Modifications
- Compound 9m: (5Z)-5-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethylene)-substituted derivative (). However, the reduced methoxy content decreases lipophilicity (logP ~2.8) compared to the target compound . Melting point: 170–243°C (decomposition), indicating lower thermal stability than methoxy-rich analogs .
Variations in the N3 Substituent
- Compound 9e: (5Z)-3-[4-(3-Methoxyphenylmethylamino)butyl]-5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (). The extended butylamino side chain at N3 introduces conformational flexibility, which may reduce crystallinity (melting point: 178–246°C, decomposition) compared to the rigid 4-methoxyphenyl group in the target compound . Biological implication: Increased side-chain length could enhance membrane permeability but reduce target specificity.
Compound 444761-06-2 : (5Z)-3-(3-Chloro-4-methylphenyl)-5-(2,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one ().
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (5Z)-5-(2,5-dimethoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one?
- Methodological Answer : The compound is typically synthesized via a condensation reaction between 2,5-dimethoxybenzaldehyde and a preformed thiazolidinone intermediate (e.g., 3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one) under basic conditions. A representative protocol involves refluxing equimolar amounts of the aldehyde and thiazolidinone in acetic acid with ammonium acetate as a catalyst, followed by recrystallization from ethanol or ethyl acetate . Reaction monitoring via TLC and purification by column chromatography (silica gel, hexane/ethyl acetate) ensures product purity.
Q. How is the compound characterized structurally?
- Methodological Answer : Key techniques include:
- Single-crystal X-ray diffraction (SCXRD) : Resolves stereochemistry (e.g., Z-configuration of the benzylidene group) and intermolecular interactions (e.g., hydrogen bonds like C–H⋯S and S(6)/R₂²(7) ring motifs) .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy groups at 2,5-positions on the benzylidene ring and 4-methoxyphenyl on N3) .
- IR spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C=S stretch) validate the thiazolidinone core .
Q. What preliminary biological assays are used to screen its activity?
- Methodological Answer : Initial screens focus on antimicrobial and enzyme inhibition assays:
- Antibacterial : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with IC₅₀ values compared to controls like ciprofloxacin .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Enzyme inhibition : Kinase inhibition (e.g., DYRK1A) measured via fluorescence polarization or radiometric assays .
Advanced Research Questions
Q. How do substituent modifications impact structure-activity relationships (SAR)?
- Methodological Answer : Systematic SAR studies involve:
- Electron-withdrawing/donating groups : Replacing methoxy with halogens (e.g., Cl, Br) increases lipophilicity and antimicrobial potency (e.g., IC₅₀ = 1.3 μM for 4-Cl derivative) .
- Steric effects : Bulky substituents on the benzylidene ring reduce enzymatic inhibition due to steric clashes with hydrophobic binding pockets .
- Quantitative SAR (QSAR) : Computational models (e.g., CoMFA) correlate logP, polar surface area, and IC₅₀ values to optimize lead compounds .
Q. What crystallographic insights explain its stability and reactivity?
- Methodological Answer : SCXRD reveals:
- Planarity : The thiazolidinone ring and aromatic systems (benzylidene, methoxyphenyl) adopt near-planar conformations, enhancing π-π stacking in protein binding .
- Hydrogen-bond networks : Intramolecular C–H⋯S bonds stabilize the Z-configuration, while intermolecular C–H⋯O interactions form dimers, critical for crystal packing .
- Torsional angles : Dihedral angles between rings (e.g., 79.26° between thiazolidinone and benzylidene) influence solubility and bioavailability .
Q. How can computational modeling guide its optimization?
- Methodological Answer :
- Docking studies : AutoDock Vina or Glide predicts binding poses in target proteins (e.g., hemoglobin subunits) by simulating interactions with the thioxo group and methoxy substituents .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, identifying key residues (e.g., His87 in DYRK1A) for mutagenesis .
- DFT calculations : Gaussian09 calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and reactive sites for derivatization .
Q. How to resolve contradictions in biological data across studies?
- Methodological Answer :
- Assay standardization : Control variables like solvent (DMSO concentration ≤1%), cell passage number, and enzyme batch .
- Meta-analysis : Compare IC₅₀ ranges across studies (e.g., 3.0–10.2 μM for antimicrobial activity) to identify outliers due to assay sensitivity .
- Orthogonal validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays show variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
